

Application Notes and Protocols for YE6144 in Human PBMC Assays

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Compound of Interest

Compound Name: YE6144

Cat. No.: B12410995

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These application notes provide a comprehensive guide for utilizing **YE6144**, a selective inhibitor of Interferon Regulatory Factor 5 (IRF5), in human peripheral blood mononuclear cell (PBMC) assays. This document includes an overview of **YE6144**'s mechanism of action, detailed experimental protocols, and expected outcomes based on available data.

Introduction to YE6144

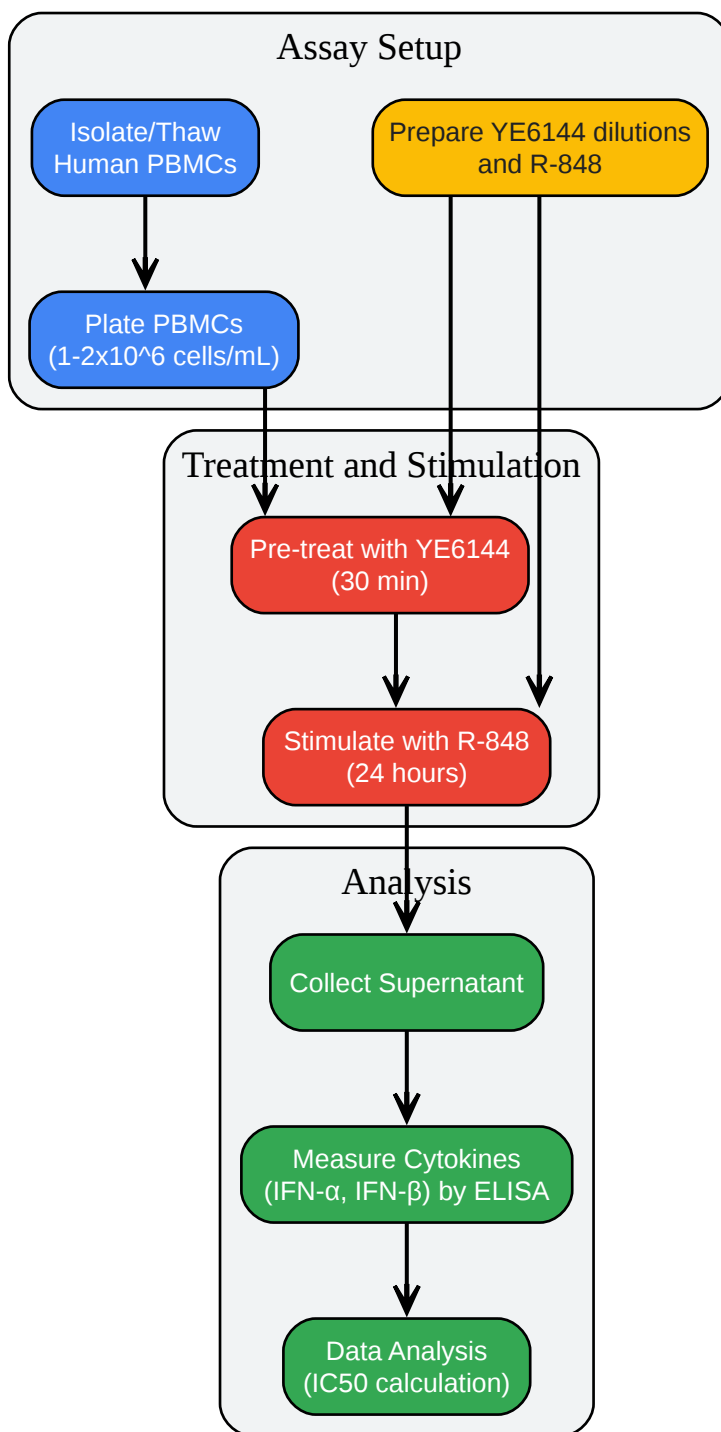
YE6144 is a small-molecule compound that selectively inhibits the activity of IRF5 by preventing its phosphorylation.^{[1][2][3]} IRF5 is a key transcription factor in the innate immune system, playing a crucial role in the production of pro-inflammatory cytokines and type I interferons (IFNs) in response to the activation of Toll-like receptors (TLRs), particularly TLR7, TLR8, and TLR9.^{[2][4]} Dysregulated IRF5 activity is implicated in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE).^{[2][3][4]} **YE6144** offers a targeted approach to modulate these inflammatory pathways. In human PBMCs, **YE6144** has been shown to suppress the production of IFN- α , IFN- β , IL-6, and TNF in a dose-dependent manner.^[4]

Mechanism of Action

YE6144 specifically targets the phosphorylation of IRF5.^{[1][4]} Upon stimulation of TLRs (e.g., by viral components or nucleic acids), a signaling cascade is initiated that leads to the phosphorylation and subsequent activation of IRF5. Activated IRF5 then translocates to the

nucleus, where it binds to DNA and promotes the transcription of target genes, including those for type I IFNs and other inflammatory cytokines. **YE6144** intervenes in this process by inhibiting the phosphorylation step, thereby preventing IRF5 activation and nuclear translocation.^{[2][3][4]} Notably, **YE6144** has been observed to have minimal impact on the activation of NF- κ B, another key transcription factor in inflammatory signaling, highlighting its selectivity for the IRF5 pathway.^{[2][3][4]}

Signaling Pathway of IRF5 Inhibition by YE6144



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